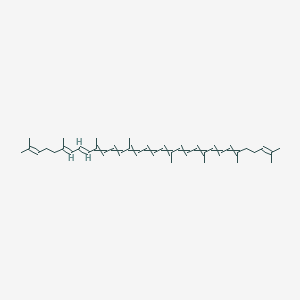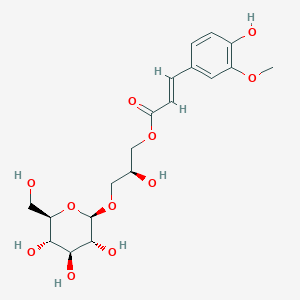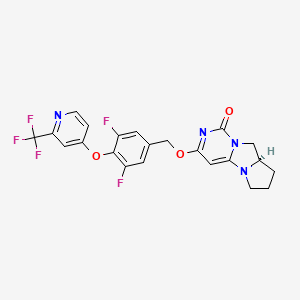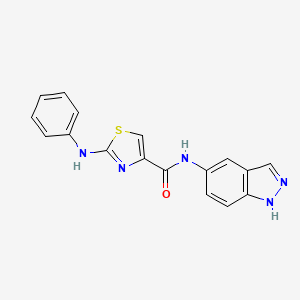
LYC-O-MATO;all-trans-lycopene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lycopene is a naturally occurring carotenoid, a type of pigment that gives red and pink fruits their characteristic color. It is predominantly found in tomatoes, watermelons, pink grapefruits, and papayas . Lycopene is renowned for its potent antioxidant properties, which help neutralize free radicals in the body, thereby reducing the risk of chronic diseases such as cancer and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lycopene can be synthesized through chemical methods, including the Wittig reaction and the Horner-Wadsworth-Emmons reaction. These methods involve the condensation of suitable aldehydes and phosphonium salts or phosphonate esters under basic conditions .
Industrial Production Methods: Industrially, lycopene is often extracted from natural sources such as tomatoes. The extraction process typically involves crushing the tomatoes, followed by solvent extraction using organic solvents like hexane or ethanol. Advanced methods such as supercritical carbon dioxide extraction and enzymatic extraction are also employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Lycopene undergoes several types of chemical reactions, including:
Oxidation: Lycopene is highly susceptible to oxidation due to its multiple conjugated double bonds.
Isomerization: Lycopene can undergo trans-cis isomerization when exposed to heat, light, or certain chemical reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include singlet oxygen and free radicals.
Isomerization: Heat and light are common conditions that induce isomerization.
Major Products Formed:
Oxidation Products: Epoxides, aldehydes, and other oxidative derivatives.
Isomerization Products: Various cis-isomers of lycopene.
Scientific Research Applications
Lycopene has a wide range of applications in scientific research:
Mechanism of Action
Lycopene exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and singlet oxygen, thereby protecting cells from oxidative damage . Lycopene also modulates various molecular pathways, including the inhibition of pro-inflammatory cytokines and the upregulation of antioxidant enzymes . These actions contribute to its protective effects against chronic diseases .
Comparison with Similar Compounds
Beta-Carotene: Found in carrots and sweet potatoes, known for its vitamin A activity.
Lutein: Found in green leafy vegetables, important for eye health.
Zeaxanthin: Found in corn and saffron, also important for eye health.
Lycopene’s unique structure and potent antioxidant properties make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C40H56 |
|---|---|
Molecular Weight |
536.9 g/mol |
IUPAC Name |
(24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |
InChI |
InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11?,25-15?,26-16?,31-17+,32-18?,35-21?,36-22?,37-27+,38-28?,39-29?,40-30? |
InChI Key |
OAIJSZIZWZSQBC-RPFLJZGTSA-N |
Isomeric SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)/C=C/C=C(\C)/CCC=C(C)C)C)C)C)C |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[4-(pyridin-4-yl)quinolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11933724.png)

![[(1S)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2R)-1-[(2R)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B11933740.png)
![N-[(4-fluorophenyl)methyl]-2-[(3S)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2R)-1,1,1-trifluoropropan-2-yl]acetamide](/img/structure/B11933743.png)

![(2E)-3-{4-[(1E)-2-(2-Chloro-4-fluorophenyl)-1-(1H-indazol-5-YL)but-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B11933750.png)


![(5R,6S)-5-(4-chlorophenyl)-6-cyclopropyl-3-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-5,6-dihydro-2H-1,2,4-oxadiazine](/img/structure/B11933767.png)
![4-[[(3aS,5aS,5bS,7aS,9R,11aS,11bS,13aR)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B11933775.png)
![N-[6-[(3S,6S)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B11933782.png)
![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid](/img/structure/B11933789.png)
![(2S,9R,10R,13R,14S,16R,17R)-17-[(E)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11933795.png)
![(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B11933801.png)
